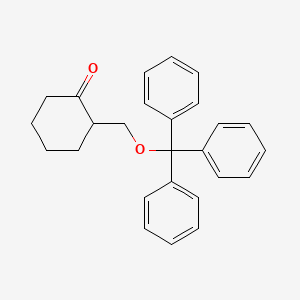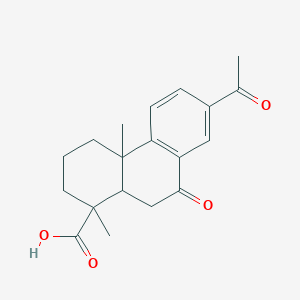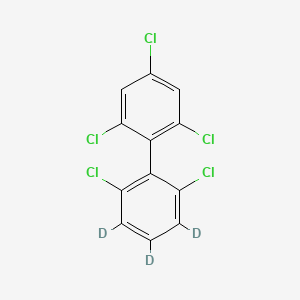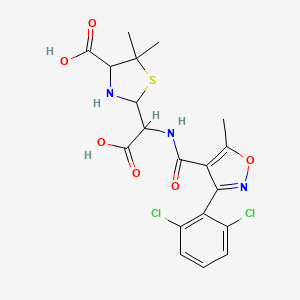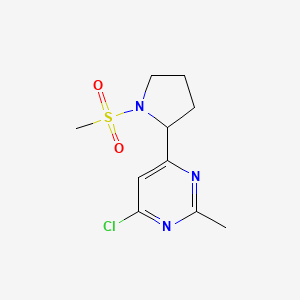
4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
The synthesis of 4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the chlorinated pyrimidine.
Methylsulfonyl Group Addition:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques for scalability.
Análisis De Reacciones Químicas
4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the synthesis of hyperbranched polymers, which have applications in coatings, adhesives, and drug delivery systems.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α . This inhibition is achieved through the suppression of endoplasmic reticulum stress and apoptosis pathways, leading to neuroprotective effects.
Comparación Con Compuestos Similares
Similar compounds to 4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine include other pyrimidine derivatives with different substituents. Some examples are:
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Used in the synthesis of hyperbranched polymers.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H14ClN3O2S |
|---|---|
Peso molecular |
275.76 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H14ClN3O2S/c1-7-12-8(6-10(11)13-7)9-4-3-5-14(9)17(2,15)16/h6,9H,3-5H2,1-2H3 |
Clave InChI |
OIPNUSHRTOSEPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)Cl)C2CCCN2S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


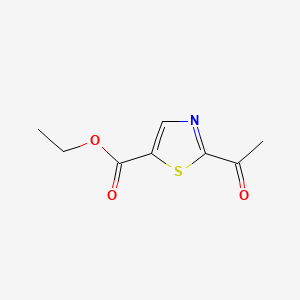
![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)

